4-Butyl-6-chloropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-6-chloropyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-6-chloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dioxane. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Buchwald-Hartwig coupling to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diarylamine derivatives .
Scientific Research Applications
4-Butyl-6-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Agrochemicals: It is employed in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Butyl-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrimidine ring can interact with various biological pathways, influencing cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
- N-Butyl-6-chloropyrimidin-4-amine
- 4-Chloro-6-butylaminopyrimidine
- 4-(Butylamino)-6-chloropyrimidine
Comparison: 4-Butyl-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For example, the position of the butyl group and the chlorine atom can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-butyl-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(9)12-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
IABJWPFMLBLYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.